molecular formula C10H13Cl2N B2881620 (s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1360442-34-7

(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B2881620
CAS No.: 1360442-34-7
M. Wt: 218.12
InChI Key: YDPJACFZHCPALP-PPHPATTJSA-N
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Description

(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2-chlorophenyl group.

    Formation of Pyrrolidine Ring: The 2-chlorophenyl group is then reacted with a suitable amine to form the pyrrolidine ring.

    Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases in substitution reactions.

Major Products:

    N-Oxides: Formed from oxidation reactions.

    Phenyl Derivatives: Resulting from reduction reactions.

    Substituted Pyrrolidines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets:

    Receptor Binding: The compound may act as an agonist or antagonist at certain neurotransmitter receptors.

    Pathways: It can modulate signaling pathways involved in mood regulation and cognitive function.

    Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives:

    2-Phenylpyrrolidine: Lacks the chlorine substituent, resulting in different pharmacological properties.

    2-(2-Fluorophenyl)pyrrolidine: The fluorine substituent alters the compound’s reactivity and binding affinity.

    2-(2-Bromophenyl)pyrrolidine: The bromine substituent provides different steric and electronic effects.

Uniqueness: The presence of the chlorine atom in this compound imparts unique electronic properties, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

(2S)-2-(2-chlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJACFZHCPALP-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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